An In-depth Technical Guide to 7-Hydroxy Chlorpromazine Hydrochloride (CAS 51938-11-5) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 7-Hydroxy Chlorpromazine Hydrochloride (CAS 51938-11-5) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Hydroxy Chlorpromazine Hydrochloride, a critical active metabolite of the widely used antipsychotic medication, chlorpromazine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, synthesis, analytical methodologies, pharmacology, and reliable sourcing.
Introduction
7-Hydroxy Chlorpromazine Hydrochloride is the hydrochloride salt of 7-hydroxychlorpromazine, a major and pharmacologically active metabolite of chlorpromazine.[1] Chlorpromazine, a phenothiazine derivative, was a groundbreaking development in the treatment of schizophrenia and other psychotic disorders. Understanding the properties and behavior of its metabolites, such as 7-Hydroxy Chlorpromazine, is crucial for comprehending the overall therapeutic and toxicological profile of the parent drug. This metabolite is known to contribute to the pharmacological effects of chlorpromazine, including its impact on dopamine turnover and prolactin levels.[1] It is also implicated in some of the adverse effects associated with chlorpromazine treatment, such as phototoxicity. This guide aims to consolidate the available technical information on 7-Hydroxy Chlorpromazine Hydrochloride to support ongoing research and development efforts.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 7-Hydroxy Chlorpromazine Hydrochloride is fundamental for its application in research and formulation development.
| Property | Value | Source(s) |
| CAS Number | 51938-11-5 | [1] |
| Molecular Formula | C₁₇H₁₉ClN₂OS · HCl | [1] |
| Molecular Weight | 371.33 g/mol | [1] |
| Appearance | White to Light Purple Solid | [1] |
| Solubility | Slightly soluble in Methanol | [1] |
| InChI Key | OTIORHLXOLCOAV-UHFFFAOYSA-N | [1] |
| SMILES | CN(C)CCCN1c2ccc(O)cc2Sc2ccc(Cl)cc21.Cl | [1] |
Note: For detailed solubility studies in various solvents, empirical testing is recommended.
Synthesis and Sourcing
Synthesis Overview
A plausible synthetic pathway would involve:
-
Synthesis of 2-Chlorophenothiazine: This key intermediate can be synthesized by reacting m-chloroaniline with sulfur in the presence of a catalyst like iodine, followed by cyclization.[2] Another approach involves the reaction of 2-aminobenzenethiol with a suitable difluorobenzonitrile derivative.[3]
-
N-Alkylation: The 2-chlorophenothiazine is then alkylated at the nitrogen atom with a 3-(dimethylamino)propyl chloride side chain to yield chlorpromazine.
-
Hydroxylation: The final step would be the regioselective hydroxylation of chlorpromazine at the 7-position. This can be a challenging step, and various methods, including biological and chemical approaches, could be explored.
Trusted Suppliers
For research and development purposes, obtaining high-purity 7-Hydroxy Chlorpromazine Hydrochloride from reliable suppliers is essential. The following companies are recognized suppliers of this compound:
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Cayman Chemical: Offers 7-hydroxy Chlorpromazine (hydrochloride) with a purity of ≥98%.[1]
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Simson Pharma Limited: A manufacturer and exporter of 7-Hydroxy Chlorpromazine Hydrochloride, providing a Certificate of Analysis with their products.
-
CymitQuimica: Supplies 7-Hydroxy Chlorpromazine Hydrochloride, listed as a chlorpromazine impurity.[1]
-
Artis Standards: Provides 7-Hydroxy Chlorpromazine as a chlorpromazine impurity standard with a purity of >95% by HPLC.[4]
-
LGC Standards: Offers 7-Hydroxy Chlorpromazine Hydrochloride.[5]
It is recommended to contact the suppliers directly for the most current product specifications, availability, and pricing.
Analytical Methodologies
Accurate and robust analytical methods are critical for the quantification and characterization of 7-Hydroxy Chlorpromazine Hydrochloride in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of chlorpromazine and its metabolites.[6][7][8][9]
A Representative HPLC-UV Method:
-
Column: ODS-3 C18 column (150 mm x 4.0 mm, 3 µm particle size).[9]
-
Mobile Phase: Isocratic elution with a mixture of 50 mM sodium acetate (pH 4.6) and acetonitrile (70:30, v/v).[9]
-
Flow Rate: 0.8 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
Detection: UV at 254 nm.[8]
-
Sample Preparation: For biological samples (urine, plasma), a pre-concentration step such as solid-phase extraction (SPE) is recommended to remove matrix interference and enhance sensitivity.[6][9] A magnetic solid-phase extraction (MSPE) method has been shown to be effective.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity for the determination of chlorpromazine and its metabolites, including the 7-hydroxy derivative.[10]
A Representative GC-MS Method:
-
Derivatization: Due to the polar nature of the hydroxyl group, derivatization (e.g., silylation) is often necessary to improve volatility and chromatographic performance.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, using characteristic ions of the derivatized 7-hydroxychlorpromazine.
-
Internal Standard: A deuterated analog of 7-hydroxychlorpromazine is recommended for accurate quantification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific, published NMR spectrum for 7-Hydroxy Chlorpromazine Hydrochloride was not identified in the literature reviewed for this guide, ¹H and ¹³C NMR are invaluable for structural confirmation. For reference, the NMR spectra of the parent compound, chlorpromazine hydrochloride, have been fully assigned.[11] The introduction of a hydroxyl group at the 7-position would induce predictable shifts in the aromatic region of both the ¹H and ¹³C NMR spectra, which can be used for structural elucidation.
Pharmacology and Metabolism
7-Hydroxy Chlorpromazine is an active metabolite of chlorpromazine, contributing to its overall pharmacological profile.[1]
-
Mechanism of Action: Like chlorpromazine, 7-Hydroxy Chlorpromazine is believed to exert its antipsychotic effects through the blockade of dopamine D2 receptors in the mesocortical pathway of the brain. It also demonstrates effects on other neurotransmitter systems.
-
Metabolism: Chlorpromazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The 7-hydroxylation is a key metabolic pathway. Subsequently, 7-hydroxychlorpromazine can undergo further metabolism, including glucuronidation, to facilitate its excretion.
Toxicology and Safety
The toxicological profile of 7-Hydroxy Chlorpromazine is of significant interest, particularly in the context of the adverse effects observed with long-term chlorpromazine therapy.
-
Phototoxicity: 7-Hydroxy Chlorpromazine has been implicated in the phototoxic reactions sometimes seen in patients treated with chlorpromazine.[10] Exposure to UV light can lead to the formation of a toxic compound, potentially causing skin pigmentation and ocular opacities.[10]
-
General Toxicity: As an active metabolite, it likely shares some of the general toxicities of chlorpromazine, which can include extrapyramidal symptoms, sedation, and anticholinergic effects.
Handling Precautions: 7-Hydroxy Chlorpromazine Hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Care should be taken to avoid inhalation of dust and contact with skin and eyes.
Conclusion
7-Hydroxy Chlorpromazine Hydrochloride is a compound of significant interest to researchers and drug development professionals working with phenothiazine antipsychotics. A thorough understanding of its chemical properties, synthesis, analysis, and biological activity is essential for advancing our knowledge of chlorpromazine's pharmacology and toxicology. This guide provides a solid foundation of technical information to support these endeavors.
References
-
Gruenke, L. D., Craig, J. C., Klein, F. D., Nguyen, T. L., Hitzemann, B. A., Holaday, J. W., Loh, H. H., Braff, L., Fischer, A., & Glick, I. D. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical mass spectrometry, 12(12), 707–713. [Link]
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Perry, T. L., Culling, C. F., Berry, K., & Hansen, S. (1964). 7-hydroxychlorpromazine: potential toxic drug metabolite in psychiatric patients. Science, 146(3640), 81–83. [Link]
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Artis Standards. (n.d.). 7-Hydroxy Chlorpromazine. Retrieved from [Link]
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Artis Standards. (n.d.). 7-Hydroxy Chlorpromazine. Retrieved from [Link]
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Attwood, D., Waigh, R., Blundell, R., Bloor, D., Thévand, A., Boitard, E., Dubès, J.-P., & Tachoire, H. (1994). 1H and 13C NMR studies of the self‐association of chlorpromazine hydrochloride in aqueous solution. Magnetic Resonance in Chemistry, 32(7), 468-473. [Link]
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PubChem. (n.d.). 7-Hydroxychlorpromazine. Retrieved from [Link]
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Wikipedia. (2023, December 2). Glucuronidation. In Wikipedia. [Link]
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Midha, K. K., Cooper, J. K., McGilveray, I. J., Butterfield, A. G., & Hubbard, J. W. (1981). High-performance liquid chromatographic assay for nanogram determination of chlorpromazine and its comparison with a radioimmunoassay. Journal of pharmaceutical sciences, 70(9), 1043–1046. [Link]
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Karimi, P. (2024). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. RSC advances, 14(18), 12845-12854. [Link]
- Karimi, P. (2024). A Review on Analytical Methods for the Determination of Chlorpromazine. Journal of Chemical, Biological and Medicinal Sciences, 13(1), 14-22.
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Dai, J., Li, X., Wang, Y., Zhang, Y., & Zhou, Z. (2023). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-lipid cleanup and UHPLC-Q-Orbitrap MS. Food chemistry, 403, 134298. [Link]
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Midha, K. K., Cooper, J. K., McGilveray, I. J., Butterfield, A. G., & Hubbard, J. W. (1981). High-performance liquid chromatographic assay for nanogram determination of chlorpromazine and its comparison with a radioimmunoassay. Journal of pharmaceutical sciences, 70(9), 1043–1046. [Link]
- Google Patents. (n.d.). CN101417986A - Method for preparing 2-chlorophenothiazine.
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Shishehbore, M. R., & Zare, F. (2014). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. Journal of the Chinese Chemical Society, 61(11), 1231-1237. [Link]
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